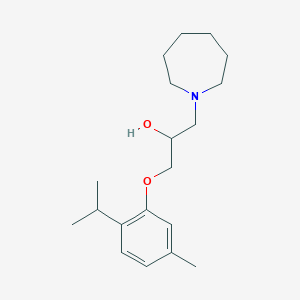
1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a beta-blocker that is used to treat hypertension, angina, and other cardiovascular conditions. In
作用機序
The mechanism of action of 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol involves its ability to block beta-adrenergic receptors. By doing so, it reduces the effects of adrenaline and other stress hormones on the heart and blood vessels, leading to a decrease in blood pressure and heart rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a decrease in heart rate, blood pressure, and cardiac output. It also reduces the release of renin, a hormone that regulates blood pressure, from the kidneys. In addition, it has been shown to have anxiolytic effects, reducing anxiety and panic symptoms.
実験室実験の利点と制限
One advantage of using 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is its specificity for beta-adrenergic receptors, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol. One potential direction is the development of more selective beta-blockers that target specific beta-adrenergic receptors. Another direction is the exploration of its potential use in the treatment of other conditions, such as migraines and post-traumatic stress disorder. Furthermore, the development of new synthesis methods and modifications to the compound may lead to improved efficacy and safety profiles.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields. Its well-established mechanism of action and safety profile make it a promising candidate for further research and development.
合成法
The synthesis of 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol can be achieved through several methods. One of the most common methods involves the reaction of 1-azepanamine with 2-isopropyl-5-methylphenol in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with propanol to yield the final compound.
科学的研究の応用
1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol has been extensively studied for its potential applications in various fields. In the medical field, it has been used as a beta-blocker to treat hypertension, angina, and other cardiovascular conditions. It has also been studied for its potential use in the treatment of anxiety and panic disorders.
特性
分子式 |
C19H31NO2 |
|---|---|
分子量 |
305.5 g/mol |
IUPAC名 |
1-(azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H31NO2/c1-15(2)18-9-8-16(3)12-19(18)22-14-17(21)13-20-10-6-4-5-7-11-20/h8-9,12,15,17,21H,4-7,10-11,13-14H2,1-3H3 |
InChIキー |
HQISKTKZYSOASU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCCC2)O |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262333.png)

![2-(1,3-Benzothiazol-2-yl)-4-[(2-methoxybenzoyl)amino]phenyl 2-methoxybenzoate](/img/structure/B262335.png)



![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B262341.png)


![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)

![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)

![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)